The Endogenous Synthesis of 10-Nitrooleate: A Technical Guide for Researchers
The Endogenous Synthesis of 10-Nitrooleate: A Technical Guide for Researchers
An in-depth exploration of the formation, quantification, and signaling pathways of a critical lipid mediator.
Introduction
10-Nitrooleate (10-NO2-OA) is an endogenous signaling molecule derived from the nitration of oleic acid. This nitro-fatty acid and its regioisomer, 9-nitrooleate, are generated through non-enzymatic reactions involving reactive nitrogen species. Functioning as a potent electrophile, 10-NO2-OA modulates a variety of signaling pathways, primarily through the post-translational modification of key regulatory proteins. Its roles in inflammation, oxidative stress, and metabolic regulation have positioned it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the endogenous synthesis of 10-NO2-OA, methods for its quantification, and its key signaling activities, with a focus on the Nrf2 and PPARγ pathways.
Endogenous Synthesis of 10-Nitrooleate
The formation of 10-NO2-OA is a non-enzymatic process that occurs at sites of inflammation and oxidative stress where there is an abundance of both oleic acid and reactive nitrogen species (RNS).
Core Mechanism: The primary mechanism involves the reaction of nitric oxide (•NO) and its metabolites with the double bond of oleic acid. This process is not highly specific, leading to the formation of a mixture of regioisomers, predominantly 9- and 10-nitrooleate.
Key Reactive Species:
-
Peroxynitrite (ONOO⁻): Formed from the rapid reaction of •NO with superoxide (O₂⁻), peroxynitrite is a potent nitrating agent that can directly nitrate the double bond of oleic acid.
-
Nitrogen Dioxide (•NO₂): This radical can be generated from the decomposition of peroxynitrite or the oxidation of nitrite. •NO₂ can add to the double bond of oleic acid, initiating a series of reactions that result in the formation of nitro-oleic acid isomers.
-
Acidified Nitrite: In acidic environments, such as the stomach or inflamed tissues, nitrite (NO₂⁻) can be protonated to form nitrous acid (HNO₂), which can then generate other nitrating species.
-
Myeloperoxidase (MPO): In the presence of hydrogen peroxide (H₂O₂) and nitrite, the enzyme myeloperoxidase, which is abundant in neutrophils, can catalyze the formation of nitrating species.
The reaction of these species with oleic acid can proceed through different chemical pathways, including the formation of nitrovinyl, nitroallyl, and nitrohydroxy derivatives.
Quantitative Data on 10-Nitrooleate Levels
The concentration of 10-NO2-OA in biological systems can vary significantly depending on the physiological or pathological state. Below is a summary of reported concentrations in various biological matrices.
| Biological Matrix | Condition | 9-NO2-OA Concentration | 10-NO2-OA Concentration | Reference |
| Human Plasma | Healthy | 306 ± 44 pM | 316 ± 33 pM | [1] |
| Human Plasma | Ischemic Heart Disease | Significantly elevated vs. healthy | Significantly elevated vs. healthy | [2] |
| Rat Adipose Tissue | Oral administration of 10-NO2-[14C]OA | Peak at 6 hours post-dose | Peak at 6 hours post-dose | [3] |
| Mouse Lung | LPS-induced acute lung injury | - | Levels reduced by exogenous 10-NO2-OA treatment | [4][5] |
| Mouse Heart | Ischemia-reperfusion | Increased vs. sham | Increased vs. sham | [6] |
Experimental Protocols
Induction and Measurement of Endogenous 10-Nitrooleate in Macrophages
This protocol describes the stimulation of RAW 264.7 macrophages to induce the production of reactive nitrogen species and subsequent measurement of 10-NO2-OA.
1. Cell Culture and Stimulation:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
- Seed cells in 6-well plates and allow them to adhere for 24 hours.
- Pre-treat cells with oleic acid (e.g., 50 µM) for 4 hours to enrich the cellular lipid pool.
- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (20 ng/mL) for 12-24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent •NO production.
2. Sample Preparation:
- Collect the cell culture supernatant.
- Perform a lipid extraction using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) column.
- Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Quantification:
- Utilize a reverse-phase C18 column for chromatographic separation.
- Employ a tandem mass spectrometer operating in negative ion mode.
- Use multiple reaction monitoring (MRM) to detect the specific transition for 10-NO2-OA (e.g., m/z 326 -> m/z 46).
- Quantify the concentration using a standard curve generated with a synthetic 10-NO2-OA standard.
Nrf2 Nuclear Translocation Assay
This protocol outlines the steps to assess the activation of the Nrf2 pathway by measuring its translocation to the nucleus.
1. Cell Treatment:
- Culture a suitable cell line (e.g., HEK293, HepG2) on glass coverslips in a 24-well plate.
- Treat the cells with 10-NO2-OA (e.g., 1-10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.
2. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.25% Triton X-100.
- Block non-specific binding with 5% bovine serum albumin (BSA).
- Incubate with a primary antibody against Nrf2 overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
3. Imaging and Analysis:
- Visualize the cells using a fluorescence microscope.
- Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.
PPARγ Reporter Gene Assay
This protocol describes a method to measure the activation of PPARγ by 10-NO2-OA using a luciferase reporter gene.
1. Cell Transfection:
- Co-transfect a suitable cell line (e.g., HEK293T, CV-1) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
- Also, co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.
2. Cell Treatment:
- After 24 hours, treat the transfected cells with various concentrations of 10-NO2-OA (e.g., 0.1-10 µM) for 18-24 hours. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
3. Luciferase Assay:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Express the results as fold activation relative to the vehicle control.
Signaling Pathways and Visualizations
10-Nitrooleate exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.
Endogenous Synthesis of 10-Nitrooleate
References
- 1. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
